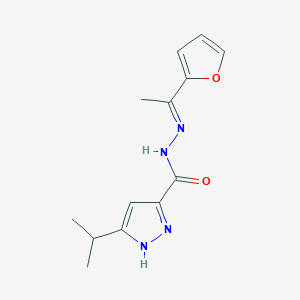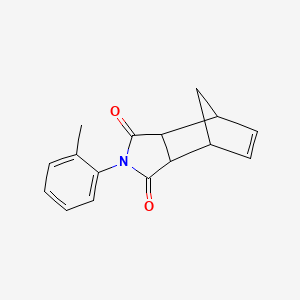
N'-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-(furan-2-yl)éthylidène)-3-isopropyl-1H-pyrazole-5-carbohydrazide est un composé hétérocyclique qui a suscité un intérêt en raison de ses applications potentielles dans divers domaines tels que la chimie médicinale, la synthèse organique et la science des matériaux. Ce composé présente un cycle furanne, un cycle pyrazole et un groupe carbohydrazide, qui contribuent à ses propriétés chimiques et à sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-(1-(furan-2-yl)éthylidène)-3-isopropyl-1H-pyrazole-5-carbohydrazide implique généralement la condensation de la 2-acétylfuranne avec la 3-isopropyl-1H-pyrazole-5-carbohydrazide en conditions acides ou basiques. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le mélange est porté au reflux pendant plusieurs heures pour assurer une réaction complète. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut être intensifiée en utilisant des réacteurs à flux continu, qui permettent un meilleur contrôle des conditions de réaction et des rendements plus élevés. L'utilisation de systèmes automatisés pour la surveillance et le contrôle des paramètres de réaction peut encore améliorer l'efficacité et la reproductibilité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
N’-(1-(furan-2-yl)éthylidène)-3-isopropyl-1H-pyrazole-5-carbohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le cycle furanne peut être oxydé pour former des dérivés d'acide furanne-2-carboxylique.
Réduction : Le cycle pyrazole peut être réduit pour former des dérivés de pyrazoline.
Substitution : Le groupe carbohydrazide peut subir des réactions de substitution nucléophile pour former divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcools peuvent être utilisés dans des réactions de substitution en conditions basiques ou acides.
Principaux produits
Oxydation : Dérivés d'acide furanne-2-carboxylique.
Réduction : Dérivés de pyrazoline.
Substitution : Divers dérivés de carbohydrazide substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Enquête sur ses propriétés antimicrobiennes et antifongiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de N’-(1-(furan-2-yl)éthylidène)-3-isopropyl-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Les cycles furanne et pyrazole peuvent participer à des interactions π-π et à des liaisons hydrogène, ce qui peut moduler l'activité de ces cibles. De plus, le groupe carbohydrazide peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, conduisant à l'inhibition de leur activité.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N’-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyrazole rings can participate in π-π interactions and hydrogen bonding, which can modulate the activity of these targets. Additionally, the carbohydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
N’-(1-(furan-2-yl)éthylidène)benzohydrazide : Structure similaire mais avec un cycle benzène au lieu d'un cycle pyrazole.
2-((1-furan-2-yl)éthylidène)hydrazono)-4-phénylthiazol-3(2H)-amine : Contient un cycle thiazole au lieu d'un cycle pyrazole.
N’-(furan-2-ylméthylène)-2-hydroxybenzohydrazide : Structure similaire mais avec un groupe hydroxyle sur le cycle benzène.
Unicité
N’-(1-(furan-2-yl)éthylidène)-3-isopropyl-1H-pyrazole-5-carbohydrazide est unique en raison de la présence à la fois de cycles furanne et de pyrazole, qui confèrent des propriétés chimiques et une réactivité distinctes
Propriétés
Numéro CAS |
303104-12-3 |
|---|---|
Formule moléculaire |
C13H16N4O2 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
N-[(E)-1-(furan-2-yl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-8(2)10-7-11(16-15-10)13(18)17-14-9(3)12-5-4-6-19-12/h4-8H,1-3H3,(H,15,16)(H,17,18)/b14-9+ |
Clé InChI |
UKVGXSWHWMKYFJ-NTEUORMPSA-N |
SMILES isomérique |
CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CO2 |
SMILES canonique |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672351.png)
![N-tert-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672355.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11672361.png)
![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide](/img/structure/B11672372.png)
![5-[(2E)-2-benzylidenehydrazinyl]-4-chloropyridazin-3(2H)-one](/img/structure/B11672376.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-chlorobenzohydrazide](/img/structure/B11672378.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672384.png)
![N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11672388.png)
![(5E)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B11672391.png)
![4-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11672399.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672409.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672416.png)

